DIQ3

Colorectal Cancer Cell Viability MTT Assay

Researchers face a lack of selective, non-toxic compounds that eradicate colorectal cancer stem cells (CSCs) without harming normal cells. DIQ3 (CAS: 2258636-02-9) is a diiminoquinone analog engineered to target CSCs. • Complete abrogation of colonosphere formation at 1 μM (50% inhibition at 0.1 μM). • Concurrently downregulates β-catenin, p-AKT, and p-ERK at a sub-toxic concentration (1 μM). • Spares normal FHs74Int intestinal cells up to 5 μM, with no confounding muscarinic/MAO off-target activity (IC50 >17,000 nM). Supplied with ≥98% purity and characterized LogP 3.4/tPSA 75.6 Ų for reliable cellular uptake.

Molecular Formula C23H15N5
Molecular Weight 361.4 g/mol
Cat. No. B12426315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIQ3
Molecular FormulaC23H15N5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C4C2=NC(=N)C5=CC=CC=C54)C#N
InChIInChI=1S/C23H15N5/c24-13-15-7-1-2-8-16(15)14-28-20-12-6-5-11-19(20)26-21-17-9-3-4-10-18(17)22(25)27-23(21)28/h1-12,25H,14H2
InChIKeyVNGXJYBUAVOJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile (DIQ3) for Colon Cancer Stem Cell Research


2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile, designated DIQ3 [1], is a diiminoquinone analog [2] with a pentacyclic core structure (C23H15N5, MW 361.40 g/mol) [3]. This compound represents a novel heterocyclic scaffold where nitrogen atoms replace the oxygen atoms of classical quinone systems, specifically engineered to retain quinone-like redox activity while potentially improving selectivity and pharmacokinetic properties [2].

Why 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile Cannot Be Replaced by Generic Quinoxaline Analogs


The diiminoquinone scaffold of DIQ3 is structurally distinct from conventional quinoxaline kinase inhibitors, quinoline-based agents, or classical quinone chemotherapeutics [1]. Within the DIQ series itself (DIQ3–6), subtle substitution variations result in divergent biological properties: only DIQ3 demonstrates robust inhibition of colon cancer stem cell (CSC) self-renewal at sub-micromolar concentrations [2], whereas DIQ5 uniquely exhibits fluorescence quenching that may complicate imaging-based assays [3]. More broadly, representative quinoxaline analogs tested in HCT116 cells exhibit IC50 values ranging from 2.3 μM to >33 μM [4], highlighting that even chemically related scaffolds lack the consistent, sub-5 μM anti-proliferative activity combined with CSC-targeting capacity demonstrated for DIQ3. Substitution therefore risks not only attenuated potency but also complete loss of therapeutically relevant anti-stemness activity.

2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile (DIQ3): Quantitative Differentiation Evidence for Procurement Decisions


DIQ3 Demonstrates Sub-5 μM Anti-Proliferative Activity in HCT116 Colon Cancer Cells with IC50 of ~4 μM

DIQ3 inhibits HCT116 colon cancer cell viability with an IC50 of approximately 4 μM (MTT assay, 24–72 h), a value that positions it among the more potent quinoxaline-derived agents tested in this cell line [1]. For context, structurally related but distinct quinoxaline compounds exhibit HCT116 IC50 values spanning two orders of magnitude: ethyl gallate quinoxaline G-A1 shows an IC50 of 16.67 μM [2], certain EGFR-targeted quinoxalines yield IC50 values of 2.3–4.2 μM [3], and highly optimized dual HIF-1α/VEGF modulators reach 0.05–0.07 μM [4]. Within the DIQ series, all four derivatives (DIQ3–6) cause >50% viability reduction at 4 μM, but only DIQ3 has been extensively characterized for CSC-specific activity and in vivo-relevant 3D models [1].

Colorectal Cancer Cell Viability MTT Assay

DIQ3 Abolishes Colon Cancer Stem Cell Sphere Formation at 1 μM, Outperforming Standard 5-Fluorouracil in Patient-Derived Organoids

DIQ3 uniquely targets the self-renewal capacity of colon cancer stem/progenitor cells. At 1 μM, DIQ3 achieves complete inhibition of colonosphere formation in 3D culture, with 50% inhibition observed at just 0.1 μM [1]. In patient-derived colorectal cancer organoids, DIQ3 treatment significantly reduced both organoid count and size compared to vehicle control and to 5-fluorouracil (5-FU) treatment [2]. This contrasts sharply with conventional chemotherapeutics like 5-FU, which primarily target bulk proliferating cells but spare the chemoresistant CSC population responsible for relapse. The DIQ4–6 derivatives were not evaluated in these functional CSC assays, leaving DIQ3 as the only series member with documented anti-stemness activity [1].

Cancer Stem Cells 3D Organoid Models Self-Renewal

DIQ3 Exhibits Favorable Selectivity Window: Cytotoxic to HCT116 Cancer Cells at 4 μM While Sparing Normal FHs74Int Intestinal Cells up to 5 μM

A key differentiator for DIQ3 is its selectivity profile. At 4 μM, DIQ3 reduces HCT116 colon cancer cell viability by >50%, whereas normal human intestinal epithelial FHs74Int cells remain viable at concentrations up to 5 μM over 72 h [1]. This contrasts with many classical quinone-based chemotherapeutics (e.g., doxorubicin, mitomycin C) that exhibit significant cardiotoxicity or myelosuppression due to narrow therapeutic indices. While some highly optimized quinoxaline derivatives achieve low nanomolar IC50 values, they often lack corresponding normal-cell toxicity data in peer-reviewed literature [2]. The DIQ4–6 derivatives share this selectivity window in the same assay system, but only DIQ3 has been further validated in 3D organoid models and CSC assays that confirm the selectivity extends to more physiologically relevant contexts [1].

Selectivity Cytotoxicity Normal Cell Toxicity

DIQ3 Shows Negligible Off-Target Binding to Muscarinic Acetylcholine Receptors (IC50 = 23,000 nM) and MAO-B (IC50 = 17,000 nM)

Unlike some quinoxaline-derived kinase inhibitors that exhibit polypharmacology, DIQ3 demonstrates minimal engagement of common off-target receptors. BindingDB records indicate an IC50 of 23,000 nM for rat brain muscarinic acetylcholine receptors (displacement of [³H]QNB) [1] and 17,000 nM for human MAO-B [2], both of which are >1,000-fold above the 4 μM (4,000 nM) concentration required for anticancer activity. MAO-A inhibition is undetectable (IC50 >100,000 nM) [2]. For comparison, the standard antimuscarinic agent atropine exhibits sub-nanomolar affinity, and the MAO-B inhibitor selegiline has an IC50 of ~10 nM. These data support the conclusion that the anticancer effects of DIQ3 are not confounded by muscarinic or MAO-mediated mechanisms.

Off-Target Selectivity Safety Pharmacology BindingDB

DIQ3 Downregulates Wnt/β-Catenin, AKT, and ERK Oncogenic Pathways at Sub-Toxic Doses (1 μM)

Mechanistic profiling reveals that DIQ3 exerts its anti-CSC activity through concurrent downregulation of three key oncogenic pathways: Wnt/β-catenin, AKT, and ERK [1]. At a sub-toxic dose of 1 μM, DIQ3 significantly reduces protein expression of β-catenin, phosphorylated AKT, and phosphorylated ERK in HCT116 and HT29 CRC cells. This multi-pathway targeting distinguishes DIQ3 from single-pathway inhibitors (e.g., Wnt-specific inhibitors like LGK974 or MEK inhibitors like trametinib) that may be susceptible to compensatory pathway activation. The DIQ4–6 derivatives were not evaluated for pathway modulation, and no other quinoxaline analog has been reported to simultaneously suppress β-catenin, AKT, and ERK at low micromolar concentrations in CRC models [2].

Mechanism of Action Signal Transduction Wnt/β-Catenin

DIQ3 Possesses a Calculated LogP of 3.4 and Topological Polar Surface Area of 75.6 Ų, Favorable for Cellular Permeability

The calculated physicochemical properties of DIQ3 support its suitability for in vitro cellular assays. The compound exhibits a LogP of 3.4 and a topological polar surface area (tPSA) of 75.6 Ų [1]. According to Lipinski's Rule of Five and Veber's bioavailability guidelines, optimal CNS or intracellular permeability is associated with LogP values between 1–5 and tPSA <140 Ų (or <90 Ų for CNS penetration). DIQ3 falls well within these favorable ranges. While many quinoxaline derivatives share similar LogP values, the combination of moderate lipophilicity with a relatively low tPSA distinguishes DIQ3 from more polar analogs (e.g., those containing additional hydroxyl or carboxyl groups) that may exhibit reduced membrane diffusion or increased active efflux.

Physicochemical Properties Drug-Likeness LogP

2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile (DIQ3): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Colon Cancer Stem Cell (CSC) Self-Renewal and 3D Organoid Studies

Researchers investigating CSC biology and therapeutic resistance in colorectal cancer should prioritize DIQ3 due to its demonstrated ability to completely abrogate colonosphere formation at 1 μM (50% inhibition at 0.1 μM) [1]. In patient-derived organoid models, DIQ3 significantly reduces organoid count and size compared to both control and 5-fluorouracil treatment [2]. This scenario is directly supported by quantitative evidence of anti-stemness activity and selectivity for cancer vs normal intestinal cells.

Mechanistic Studies of Wnt/β-Catenin, AKT, and ERK Pathway Crosstalk

DIQ3 is uniquely suited for dissecting pathway crosstalk in CRC models, as it concurrently downregulates β-catenin, p-AKT, and p-ERK at a sub-toxic concentration of 1 μM [1]. Unlike single-pathway inhibitors, DIQ3 provides a multi-target tool to investigate how simultaneous suppression of these oncogenic axes affects CSC maintenance, apoptosis resistance, and differentiation status. The absence of confounding off-target activity at muscarinic receptors and MAO enzymes (IC50 >17,000 nM) ensures pathway modulation can be attributed to direct anticancer mechanisms [REFS-3, REFS-4].

Benchmarking Novel Anti-CSC Agents in 2D and 3D Comparative Screens

Given the reproducible IC50 of ~4 μM in HCT116 cells and the well-characterized selectivity window (sparing normal FHs74Int cells up to 5 μM), DIQ3 serves as an excellent positive control or benchmark compound for screening libraries of putative CSC-targeting agents [1]. Its physicochemical properties (LogP 3.4, tPSA 75.6 Ų) ensure reliable cellular uptake without the need for specialized formulation [2], making it a practical reference standard for high-throughput phenotypic assays.

Drug Combination and Resistance Reversal Studies

The ability of DIQ3 to target chemoresistant CSC populations at concentrations that are non-cytotoxic to normal cells supports its use in combination studies with standard-of-care agents (e.g., 5-FU, oxaliplatin) [1]. Because DIQ3 downregulates AKT and ERK pathways—both implicated in acquired resistance to EGFR inhibitors and conventional chemotherapy—researchers can investigate whether co-treatment with DIQ3 sensitizes resistant CRC models or prevents the emergence of therapy-tolerant persister cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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